Cas no 1597671-88-9 (4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)

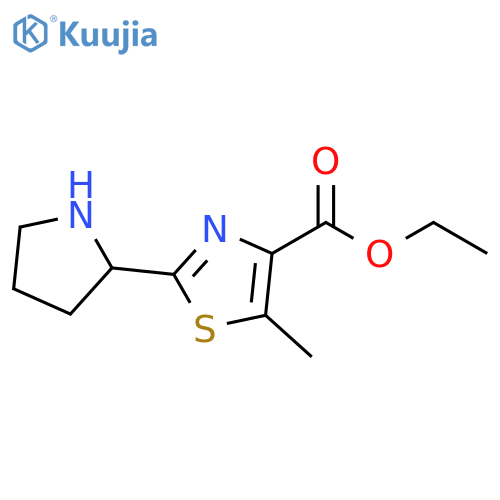

1597671-88-9 structure

商品名:4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester

CAS番号:1597671-88-9

MF:C11H16N2O2S

メガワット:240.321941375732

CID:5295393

4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester

-

- インチ: 1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)16-10(13-9)8-5-4-6-12-8/h8,12H,3-6H2,1-2H3

- InChIKey: MFOQNOWMRDBMBF-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(C(OCC)=O)N=C1C1CCCN1

4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-766812-2.5g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 2.5g |

$2043.0 | 2025-02-22 | |

| Enamine | EN300-766812-0.1g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 0.1g |

$917.0 | 2025-02-22 | |

| Enamine | EN300-766812-5.0g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 5.0g |

$3023.0 | 2025-02-22 | |

| Enamine | EN300-766812-0.25g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 0.25g |

$959.0 | 2025-02-22 | |

| Enamine | EN300-766812-0.5g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 0.5g |

$1001.0 | 2025-02-22 | |

| Enamine | EN300-766812-10.0g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 10.0g |

$4483.0 | 2025-02-22 | |

| Enamine | EN300-766812-1.0g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 1.0g |

$1043.0 | 2025-02-22 | |

| Enamine | EN300-766812-0.05g |

ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |

1597671-88-9 | 95.0% | 0.05g |

$876.0 | 2025-02-22 |

4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester 関連文献

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1597671-88-9 (4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester) 関連製品

- 307-59-5(perfluorododecane)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量